Cyclopentene oxide

Descripción general

Descripción

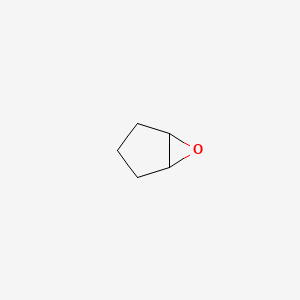

Cyclopentene oxide, also known as 1,2-epoxycyclopentane, is an organic compound with the molecular formula C5H8O. It is a colorless liquid that is used as an intermediate in various chemical reactions and industrial processes. The compound is characterized by its epoxy group, which makes it highly reactive and useful in the synthesis of other chemicals.

Mecanismo De Acción

Target of Action

Cyclopentene oxide is a chemical compound that primarily targets organic compounds in a variety of biochemical reactions

Mode of Action

This compound interacts with its targets through a mechanism consistent with an SN2 reaction, resulting in inversion of configuration at the site of attack . This interaction leads to the formation of products with a trans configuration .

Biochemical Pathways

This compound is involved in several biochemical pathways. It undergoes oxidative cleavage and epoxidation, leading to the formation of two categories of compounds: oxidative cleavage intermediates and by-products . The specifics of these pathways and their downstream effects are complex and depend on the specific conditions and reactants involved .

Pharmacokinetics

The molecular weight of this compound is 84116 Da , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of this compound’s action is the formation of new compounds through various chemical reactions . These reactions can lead to the production of a variety of products, depending on the specific conditions and reactants involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store this compound at a temperature between 2-8°C to maintain its stability . Furthermore, this compound is classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces . It is also classified as an irritant, suggesting that it may cause irritation to the eyes, skin, and respiratory system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclopentene oxide is typically synthesized through the epoxidation of cyclopentene. This process involves the reaction of cyclopentene with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. One common method uses a titanium silicate catalyst (TS-1) in a solvent like methanol. The reaction is carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar epoxidation methods but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts such as titanium silicalite or molybdenum-based catalysts are often used to enhance the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopentene oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glutaraldehyde using hydrogen peroxide and a tungsten-based catalyst.

Reduction: The compound can be reduced to cyclopentanol using reducing agents like lithium aluminum hydride.

Substitution: this compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tungsten-based catalysts, and aqueous conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aromatic amines with bismuth trichloride as a catalyst.

Major Products:

Oxidation: Glutaraldehyde.

Reduction: Cyclopentanol.

Substitution: Beta-amino alcohols.

Aplicaciones Científicas De Investigación

Cyclopentene oxide has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparación Con Compuestos Similares

- Cyclohexene oxide

- Cyclooctene oxide

- Styrene oxide

Cyclopentene oxide’s unique properties and reactivity make it a valuable compound in both research and industrial applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of various chemicals highlight its importance in the field of chemistry.

Propiedades

Número CAS |

285-67-6 |

|---|---|

Fórmula molecular |

C5H8O |

Peso molecular |

84.12 g/mol |

Nombre IUPAC |

(1S,5R)-6-oxabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C5H8O/c1-2-4-5(3-1)6-4/h4-5H,1-3H2/t4-,5+ |

Clave InChI |

GJEZBVHHZQAEDB-SYDPRGILSA-N |

SMILES |

C1CC2C(C1)O2 |

SMILES isomérico |

C1C[C@@H]2[C@H](C1)O2 |

SMILES canónico |

C1CC2C(C1)O2 |

Key on ui other cas no. |

285-67-6 |

Pictogramas |

Flammable; Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclopentene oxide?

A1: this compound has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several techniques have been employed to study this compound, including:

- Fourier Transform Microwave (FTMW) Spectroscopy: Used to determine rotational constants and structural information, including the conformation of this compound and its van der Waals complexes with argon. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and stereochemistry of this compound and its derivatives. [, , ]

- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying vibrational modes, including those associated with ring inversion. []

Q3: How is this compound utilized in polymer synthesis?

A3: this compound is a valuable monomer for synthesizing poly(cyclopentene carbonate) (PCPC) through copolymerization with carbon dioxide (CO2). [, , ] This process offers a potential route to sustainable and recyclable polymers.

Q4: What types of catalysts are effective for the copolymerization of this compound and CO2?

A4: Various catalysts have been explored for this copolymerization, including:

- Bifunctional (salen)Cr(III) and (salen)Co(III) catalysts: These catalysts show high selectivity for PCPC formation, allowing for controlled synthesis of narrowly distributed polymers. []

- Dinuclear zinc-AzePhenol catalysts: These catalysts have demonstrated exceptional performance, yielding PCPC with high enantioselectivity (>99%) under mild conditions. []

- Organoboron catalysts: These metal-free catalysts exhibit high efficiency for both PCPC synthesis and depolymerization, offering a greener alternative. []

Q5: How does the depolymerization of PCPC occur?

A5: PCPC demonstrates unique depolymerization behavior compared to other polycarbonates. Treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), leads to the formation of this compound and cis-cyclopentene carbonate. [] Computational studies suggest that the free energy barrier for epoxide formation is lower than that of cyclic carbonate formation, explaining the preferential depolymerization to this compound. []

Q6: Are there other notable reactions involving this compound?

A6: Yes, this compound participates in several other important reactions:

- Ring-Opening Reactions: this compound undergoes ring-opening reactions with various nucleophiles, such as amines and halides, often in the presence of catalysts. These reactions provide access to valuable chiral building blocks for organic synthesis. [, , , , ]

- Rearrangement Reactions: Under appropriate conditions, this compound can undergo rearrangements, such as the base-induced isomerization to cyclopentenol. [, ] These rearrangements can be influenced by factors like ring strain and the nature of the base used.

Q7: How has computational chemistry contributed to understanding this compound reactivity?

A7: Computational methods, like density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms and energetics of this compound transformations. [, ] These calculations provide valuable insights into factors governing regioselectivity and enantioselectivity in reactions like copolymerization and ring-opening.

Q8: How do structural modifications of catalysts affect the enantioselectivity of this compound ring-opening?

A8: Studies have shown that structural features of catalysts significantly impact enantioselectivity:

- Ligand Design: Modifying the ligand structure in (salen)CrCl catalysts influences the steric and electronic environment around the metal center, directly affecting enantioselectivity during epoxide ring-opening. [, ]

- Dendritic Effects: Immobilizing (salen)CrIII complexes on hyperbranched polyglycerol supports leads to a positive dendritic effect, enhancing both reaction rate and enantioselectivity. []

Q9: What are the environmental considerations regarding this compound and its polymers?

A9: The chemical recyclability of PCPC to this compound and CO2 presents a promising avenue for minimizing plastic waste and promoting a circular economy. [, ] Further research into efficient depolymerization methods and life cycle assessments will be crucial for evaluating the environmental impact of this compound-based materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)

![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)